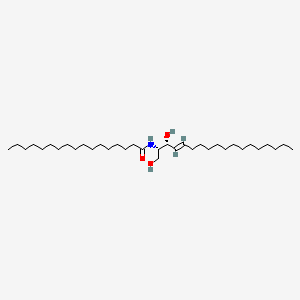

N-heptadecanoyl-D-erythro-sphingosine

説明

特性

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]heptadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(39)36-33(32-37)34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,33-34,37-38H,3-27,29,31-32H2,1-2H3,(H,36,39)/b30-28+/t33-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWGMOFDULMCFL-QKSCFGQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H69NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659571 | |

| Record name | N-[(2S,3R,4E)-1,3-Dihydroxyoctadec-4-en-2-yl]heptadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67492-16-4 | |

| Record name | N-[(2S,3R,4E)-1,3-Dihydroxyoctadec-4-en-2-yl]heptadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cer(d18:1/17:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

N-heptadecanoyl-D-erythro-sphingosine chemical structure and properties

An In-Depth Technical Guide to N-heptadecanoyl-D-erythro-sphingosine (C17 Ceramide)

Introduction: A Unique Player in the World of Bioactive Lipids

This compound, commonly referred to as C17 Ceramide, is a distinct molecule within the vast and functionally critical class of sphingolipids. It is composed of a D-erythro-sphingosine backbone linked to a 17-carbon fatty acid, heptadecanoic acid. While structurally a ceramide, its odd-chain fatty acid makes it a rare or non-existent species in most mammalian cells, a feature that has defined its primary role in the laboratory.

This guide provides a comprehensive overview of C17 Ceramide, delving into its chemical architecture, its relationship to the biologically pivotal roles of endogenous ceramides, and its indispensable application as an analytical tool in the field of lipidomics. For researchers, scientists, and professionals in drug development, understanding C17 Ceramide is not only about a single molecule but also about appreciating the broader implications of ceramide metabolism in health and disease.

Part 1: Chemical Structure and Physicochemical Properties

The structure of this compound is fundamental to its properties and applications. It consists of two key components:

-

D-erythro-sphingosine: An 18-carbon amino alcohol that forms the characteristic backbone of most mammalian sphingolipids. The "D-erythro" designation specifies the stereochemistry at the C2 (amine) and C3 (hydroxyl) positions, which is crucial for its biological recognition and function.

-

Heptadecanoic Acid (C17:0): A saturated fatty acid with a 17-carbon chain. This odd-numbered acyl chain is the molecule's distinguishing feature. It is attached to the amino group of the sphingosine backbone via an amide linkage.

This unique structure imparts specific physicochemical properties that are summarized below.

Data Summary: Physicochemical Properties

| Property | Value | Source(s) |

| Systematic Name | N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]heptadecanamide | [1][2][3] |

| Common Names | C17 Ceramide, Cer(d18:1/17:0), this compound | [3][4] |

| CAS Number | 67492-16-4 | [1][3] |

| Molecular Formula | C₃₅H₆₉NO₃ | [1][4] |

| Molecular Weight | 551.9 g/mol | [4] |

| Physical Form | Powder | [5] |

| Solubility | Soluble in chloroform; soluble in heated ethanol and methanol. | [3] |

| Storage Temperature | -20°C | [3][5] |

| SMILES | CCCCCCCCCCCCCCCCC(=O)NO | [4][5] |

| InChI Key | ICWGMOFDULMCFL-QKSCFGQVSA-N | [4][5] |

Part 2: Biological Significance & Ceramide-Mediated Signaling

While C17 Ceramide itself is not a significant endogenous signaling molecule in mammals, it belongs to a class of lipids—ceramides—that are central regulators of cellular fate. Ceramides are powerful bioactive molecules implicated in a wide array of cellular processes, including apoptosis, cell senescence, growth arrest, and inflammation.[5][6][7]

The functions of endogenous ceramides are often context-dependent and are influenced by their subcellular location and specific acyl chain length.[6] For instance, C18-ceramide generated by ceramide synthase 1 is often associated with mediating cell death, whereas other species like C16-ceramide have been linked to cell proliferation in certain contexts.[6]

The Sphingolipid Rheostat and Apoptosis

A central concept in sphingolipid biology is the "sphingolipid rheostat," which posits that the balance between the levels of pro-apoptotic ceramides and their metabolic product, the pro-survival molecule sphingosine-1-phosphate (S1P), dictates a cell's decision to live or die.[8][9] An accumulation of ceramide, often triggered by cellular stressors like chemotherapy, radiation, or inflammatory cytokines, shifts the balance towards apoptosis.[10]

Ceramide executes its pro-apoptotic function through several mechanisms:

-

Mitochondrial Pathway: Ceramide can form channels in the mitochondrial outer membrane, leading to the release of cytochrome c and initiating the caspase cascade.[11]

-

Protein Kinase/Phosphatase Regulation: It can directly activate or inhibit various protein kinases and phosphatases, thereby modulating downstream signaling pathways that control cell survival and death.[7]

The following diagram illustrates a simplified pathway of ceramide-induced apoptosis.

Part 3: Experimental Protocols & Analysis

The most significant application of C17 Ceramide is as an internal standard for the quantification of endogenous ceramides by mass spectrometry.[5] Its structural similarity to natural ceramides ensures it behaves similarly during extraction and ionization, while its unique mass allows it to be distinguished and measured separately, correcting for experimental variability.[12]

Protocol: Quantification of Cellular Ceramides by LC-MS/MS

This protocol outlines a validated method for extracting and quantifying ceramide species from cultured mammalian cells.

Causality Statement: The choice of C17 Ceramide as an internal standard (IS) is critical. Because it is not naturally present in the cells, any signal detected at its specific mass-to-charge ratio can be attributed solely to the known amount added. This allows for precise correction of analyte loss during sample preparation and variations in instrument response, ensuring trustworthy and reproducible quantification.

Methodology:

-

Cell Harvesting & Lysis:

-

Culture cells to the desired confluency.

-

Aspirate the culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Scrape cells into a known volume of PBS and transfer to a glass tube.

-

Homogenize the cell suspension by sonication on ice.

-

Take an aliquot for protein quantification (e.g., BCA assay) to normalize the final lipid results.

-

-

Internal Standard Spiking:

-

To the remaining cell homogenate, add a known amount of C17 Ceramide (e.g., 100 pmol) dissolved in an appropriate solvent (e.g., ethanol). This step is crucial and should be done before extraction.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

Add chloroform and methanol to the homogenate to achieve a final single-phase ratio of 1:2:0.8 (chloroform:methanol:water, v/v/v).

-

Vortex thoroughly and incubate for 30 minutes at room temperature to ensure complete lipid extraction.

-

Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8.

-

Vortex and centrifuge at 2,000 x g for 10 minutes.

-

Carefully collect the lower organic phase (containing the lipids) into a new glass tube.

-

-

Sample Preparation for LC-MS/MS:

-

Dry the extracted lipids under a stream of nitrogen gas.

-

Reconstitute the dried lipid film in a known volume of a suitable solvent for reverse-phase chromatography, typically methanol or a methanol/chloroform mixture.[13]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

-

Perform chromatographic separation using a gradient of mobile phases (e.g., water/methanol/formic acid and isopropanol/methanol/formic acid).

-

Analyze the eluent using a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) mode to detect each ceramide species and the C17 Ceramide IS. This involves monitoring the transition from a specific precursor ion (the protonated molecule [M+H]⁺) to a characteristic product ion (typically m/z 264.3 for sphingosine-based ceramides after water loss).[14][15]

-

-

Data Quantification:

-

Integrate the peak areas for each endogenous ceramide and the C17 Ceramide IS.

-

Calculate the amount of each endogenous ceramide by comparing its peak area to the peak area of the known amount of C17 Ceramide IS, after creating a standard curve.

-

Normalize the final values to the initial protein content of the sample (e.g., pmol ceramide/mg protein).

-

Part 4: Applications in Research and Drug Development

The applications of this compound are twofold, reflecting its dual identity as an analytical standard and a member of a therapeutically relevant lipid class.

-

A Gold Standard in Lipidomics: As detailed above, the primary and most widespread use of C17 Ceramide is as an internal standard in mass spectrometry-based lipidomics. Its commercial availability and high purity make it an essential tool for researchers studying sphingolipid metabolism in diverse fields, from oncology to neurobiology and cardiovascular disease.

-

A Proxy for Therapeutic Strategies: While not used as a drug itself, the study of ceramide biology, enabled by tools like C17 Ceramide, has opened new therapeutic avenues. Since high ceramide levels are associated with cell death, strategies to deliberately increase ceramide concentrations in cancer cells are being actively explored.[16][17] These approaches include:

-

Direct Delivery: Using nanoliposomes to deliver exogenous ceramides directly to tumors.[16]

-

Metabolic Modulation: Developing inhibitors for enzymes that break down ceramide (e.g., ceramidases) or that convert it to pro-survival S1P (e.g., sphingosine kinases).[17]

-

Targeting Synthesis: Activating ceramide synthases to promote the generation of pro-apoptotic ceramide species.[6]

-

Conversely, in diseases characterized by excessive apoptosis and inflammation, such as certain neurodegenerative and cardiovascular conditions, inhibiting ceramide synthesis is a potential therapeutic goal.[18][19]

Conclusion

This compound occupies a unique and vital position in lipid science. Its atypical odd-chain structure makes it an ideal internal standard, enabling the accurate and reliable quantification of endogenous ceramides that drive fundamental cellular decisions. This analytical utility provides a critical window into the complex world of sphingolipid signaling. By facilitating the study of its biologically active counterparts, C17 Ceramide indirectly contributes to the ongoing efforts to harness the power of the sphingolipid rheostat for therapeutic benefit, from inducing death in cancer cells to preventing it in other pathologies. It is a testament to how a single, non-physiological molecule can become an indispensable key to unlocking the secrets of cellular life and death.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44584335, Cer(d18:1/17:0). [Link]

-

Saddoughi, S. A., & Ogretmen, B. (2013). Diverse functions of ceramide in cancer cell death and proliferation. Advances in cancer research, 117, 37–58. [Link]

-

Gull, B., Zafar, A., & Khan, M. A. (2021). Therapeutic Potential of Ceramide in Cancer Treatment. Current pharmaceutical design, 27(19), 2281–2292. [Link]

-

Pharmaffiliates. This compound-13C2,d2. [Link]

-

Jiang, Y., Wang, C., & Liu, Y. (2014). Ceramide: Therapeutic Potential in Combination Therapy for Cancer Treatment. Journal of Cancer, 5(5), 365–373. [Link]

-

Mimebio. This compound(2038,CAS:67492-16-4). [Link]

-

Al-Ramahi, E. J., Ranneh, Y., Al-Shdefat, R., Al-Smadi, M., & Al-Zoubi, M. S. (2023). Ceramide as a Promising Tool for Diagnosis and Treatment of Clinical Diseases: A Review of Recent Advances. Biomedicines, 11(9), 2419. [Link]

-

Cuvillier, O., Levade, T., & Ségui, B. (2001). Sphingosine in apoptosis signaling. Journal of cellular and molecular medicine, 5(3), 240–247. [Link]

-

Bielawski, J., Pierce, J. S., Snider, J., Rembiesa, B., Szulc, Z. M., & Bielawska, A. (2010). C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 688, 135–148. [Link]

-

Al-khazaleh, E., Al-smadi, M., Al-zayadneh, E. M., Al-zoubi, M. S., & Al-shdefat, R. (2022). Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far. Current molecular medicine, 22(10), 875–889. [Link]

-

Wu, Y., Tang, Y., Wu, J., & Li, Y. (2022). Potential Drug Targets for Ceramide Metabolism in Cardiovascular Disease. International journal of molecular sciences, 23(19), 11982. [Link]

-

Pettus, B. J., Chalfant, C. E., & Hannun, Y. A. (2002). Ceramide in apoptosis: an overview and current perspectives. Biochimica et biophysica acta, 1585(2-3), 114–125. [Link]

-

Beckham, T. H., Lu, P., Jones, E. E., & Bielawska, A. (2014). The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics. Austin journal of molecular and cellular biology, 1(1), 5. [Link]

-

Sullards, M. C., Allegood, J. C., Kelly, S., Wang, E., Haynes, C. A., Park, H., Chen, Y., & Merrill, A. H., Jr (2011). Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography-tandem mass spectrometry: "inside-out" sphingolipidomics. Methods in molecular biology (Clifton, N.J.), 721, 219–253. [Link]

-

Merrill, A. H., Jr, Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2005). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). LIPID MAPS. [Link]

-

Woodcock, J. (2006). Sphingosine and ceramide signalling in apoptosis. IUBMB life, 58(8), 462–466. [Link]

-

Billich, A., & Billich-Bilo, C. (2013). Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry. Methods in molecular biology (Clifton, N.J.), 1000, 203–212. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. usbio.net [usbio.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Cer(d18:1/17:0) | C35H69NO3 | CID 44584335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. C17 Ceramide (d18:1/17:0) powder Avanti Polar Lipids [sigmaaldrich.com]

- 6. Diverse functions of ceramide in cancer cell death and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound(2038,CAS:67492-16-4)-ÉîÛÚÊÐÃ÷²©ÁÖÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾-ÉîÛÚÊÐÃ÷²©ÁÖÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [mbolin-lktlabs.com]

- 8. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sphingosine and ceramide signalling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gavinpublishers.com [gavinpublishers.com]

- 12. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lipidmaps.org [lipidmaps.org]

- 16. Therapeutic Potential of Ceramide in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ceramide: Therapeutic Potential in Combination Therapy for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ceramide as a Promising Tool for Diagnosis and Treatment of Clinical Diseases: A Review of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of N-heptadecanoyl-D-erythro-sphingosine (C17:0 Ceramide)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-heptadecanoyl-D-erythro-sphingosine, also known as C17:0 Ceramide, is a critical molecular tool in the study of sphingolipid metabolism and signaling. As an odd-chain ceramide not typically abundant in mammalian systems, it serves as an invaluable internal standard for mass spectrometry-based quantification of endogenous ceramides.[1][2] This guide provides a comprehensive, technically-grounded overview of its chemical synthesis. We move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for methodological choices, and the self-validating protocols required for producing a high-purity final product. This document is intended for researchers and professionals who require not only a reliable synthetic protocol but also a deep understanding of the process.

Introduction: The Significance of C17:0 Ceramide

Ceramides are a class of lipid molecules composed of a sphingosine backbone linked to a fatty acid via an amide bond.[3] They are central hubs in sphingolipid metabolism, acting as precursors for more complex sphingolipids like sphingomyelin and glycosphingolipids, and also functioning as potent signaling molecules involved in apoptosis, cell senescence, and proliferation.[1][4]

The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, ultimately leading to the formation of a dihydroceramide, which is then desaturated to yield ceramide.[5] Alternatively, ceramides can be generated through the "salvage pathway," which involves the reacylation of sphingosine derived from the breakdown of complex sphingolipids.[4]

This compound is distinguished by its 17-carbon fatty acid chain (heptadecanoic acid). This odd-numbered chain length makes it a rare species in most biological systems, which predominantly synthesize even-chained ceramides (e.g., C16:0, C18:0, C24:0). This unique structural feature is precisely what makes it an ideal internal standard for lipidomics, allowing for precise differentiation from the endogenous ceramide pool during analysis.[6]

Synthetic Strategy: The Logic of N-Acylation

The most direct and widely employed strategy for synthesizing this compound is the N-acylation of a D-erythro-sphingosine backbone. This approach mimics the final step of the biological salvage pathway. The core of this synthesis is the formation of a stable amide bond between the primary amine of the sphingosine and the carboxyl group of heptadecanoic acid.

The overall workflow can be visualized as follows:

Caption: Overall workflow for the synthesis of C17:0 Ceramide.

The key challenge in this synthesis is to efficiently activate the carboxylic acid of heptadecanoic acid to facilitate its reaction with the relatively nucleophilic amine of sphingosine, without promoting unwanted side reactions at the hydroxyl groups of the sphingosine backbone.

The Core Reaction: Mechanism of Amide Bond Formation

The formation of the amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. A common and highly effective laboratory method involves converting the carboxylic acid into an acyl chloride. The highly electrophilic carbonyl carbon of the acyl chloride is then readily attacked by the amine of sphingosine.

Caption: Simplified mechanism for N-acylation via an acyl chloride intermediate.

The use of a non-nucleophilic base, such as triethylamine (Et₃N), is crucial. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the sphingosine amine and driving the equilibrium towards product formation.[7]

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the N-acylation of sphingoid bases.[7] All operations should be performed in a fume hood with appropriate personal protective equipment.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Suggested Quantity | Molar Equivalents |

| D-erythro-sphingosine | 299.49 | 100 mg (0.334 mmol) | 1.0 |

| Heptadecanoic Acid | 270.46 | 99 mg (0.367 mmol) | 1.1 |

| Thionyl Chloride (SOCl₂) | 118.97 | ~0.5 mL | Excess |

| Triethylamine (Et₃N) | 101.19 | 56 µL (0.401 mmol) | 1.2 |

| Tetrahydrofuran (THF), Anhydrous | 72.11 | ~20 mL | Solvent |

| Ethanol, 200 Proof | 46.07 | ~10 mL | Solvent |

| Dichloromethane (DCM) | 84.93 | As needed | Extraction Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | Aqueous Wash |

| Brine (Saturated NaCl) | 58.44 | As needed | Aqueous Wash |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | Drying Agent |

Step-by-Step Synthesis

Part A: Activation of Heptadecanoic Acid

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add heptadecanoic acid (99 mg, 0.367 mmol).

-

Acyl Chloride Formation: Add thionyl chloride (~0.5 mL) to the flask. The mixture will likely effervesce as HCl and SO₂ gas are evolved.

-

Reaction: Gently heat the mixture to 70°C for 1 hour. The progress can be monitored by the cessation of gas evolution.

-

Isolation: Remove the excess thionyl chloride under reduced pressure (vacuum). The resulting heptadecanoyl chloride is a crude oil or solid and should be used immediately in the next step.

Part B: N-Acylation (Coupling Reaction)

-

Sphingosine Solution: In a separate flame-dried flask, dissolve D-erythro-sphingosine (100 mg, 0.334 mmol) in a mixture of anhydrous tetrahydrofuran (10 mL) and ethanol (10 mL).[7]

-

Base Addition: Add triethylamine (56 µL, 0.401 mmol) to the sphingosine solution.

-

Coupling: Dissolve the freshly prepared heptadecanoyl chloride from Part A in a small amount of anhydrous THF (~2 mL) and add it dropwise to the stirring sphingosine solution at room temperature.

-

Reaction: Allow the reaction to stir at room temperature for 18-24 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mobile phase such as 95:5 Dichloromethane:Methanol. The product spot should be less polar than the starting sphingosine spot.

Part C: Workup and Purification

-

Solvent Removal: Remove the reaction solvents under reduced pressure.

-

Extraction: Redissolve the crude residue in dichloromethane (DCM, ~25 mL). Transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). This removes any remaining acid and salts.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient elution starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0% to 5% Methanol in DCM). Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

Product Validation and Characterization

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized this compound.

| Analysis Technique | Expected Result | Purpose |

| LC-MS/MS | Positive ESI Mode: Expected precursor ion [M+H]⁺ at m/z 552.5. Fragmentation should yield a characteristic sphingosine backbone ion at m/z 282.4 or 264.4.[7] | Confirms molecular weight and structural identity. |

| ¹H NMR | Signals corresponding to the sphingosine backbone vinyl protons (~5.5-5.8 ppm), the long alkyl chains (broad signal ~1.25 ppm), and the amide proton (~6.2 ppm, broad). | Confirms the covalent structure and stereochemistry. |

| Purity (LC-MS) | >98% by peak area integration. | Ensures the material is suitable for use as an analytical standard. |

Conclusion

The chemical synthesis of this compound is a robust and reproducible process centered on the fundamental reaction of amide bond formation. The key to a successful outcome lies in the careful activation of the fatty acid, the controlled coupling with the D-erythro-sphingosine backbone, and meticulous purification of the final product. By understanding the rationale behind each step—from the choice of base to the purification strategy—researchers can confidently produce high-purity C17:0 ceramide, a vital tool for advancing our understanding of lipid biology and associated pathologies.

References

-

Škop, M., Böhmová, A., Kurumbang, N. P., Hornemann, T., & Cvačka, J. (2010). Semisynthesis of C17:0 isoforms of sulphatide and glucosylceramide using immobilised sphingolipid ceramide N-deacylase for application in analytical mass spectrometry. Rapid Communications in Mass Spectrometry, 24(16), 2393–2399. Available at: [Link]

-

Kim, J. W., Kim, D. H., Lee, Y., & Park, K. (2022). Exogenous Ceramide Serves as a Precursor to Endogenous Ceramide Synthesis and as a Modulator of Keratinocyte Differentiation. International Journal of Molecular Sciences, 23(11), 5945. Available at: [Link]

-

Shapiro, D., & Segal, K. (1954). The synthesis of D-erythro-sphingosine. Journal of the American Chemical Society, 76(22), 5894–5894. (Note: While not a direct protocol for N-acylation, this provides historical context on sphingosine synthesis). Available at: [Link]

-

Tafesse, F. G., Ternes, P., & Holthuis, J. C. (2006). The sphingolipid salvage pathway in ceramide metabolism and signaling. Cellular and Molecular Life Sciences, 63(12), 1333–1342. Available at: [Link]

-

Flynn, J. A., & Scarlata, S. (2001). The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog. Chemistry and Physics of Lipids, 111(2), 111–138. Available at: [Link]

-

Glaros, T. G., & Li, W. (2006). Synthesis of D-erythro-sphingosine. ResearchGate. (Note: Provides context on modern sphingosine synthesis methods). Available at: [Link]

-

Leclercq, S., Le Roy, T., & Blachonio, C. (2020). Intestinal absorption of sphingosine: new insights on generated ceramide species using stable isotope tracing in vitro. Journal of Lipid Research, 61(1), 52–65. Available at: [Link]

-

Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in Experimental Medicine and Biology, 688, 1–23. Available at: [Link]

-

Glaros, T., & Li, W. (2006). Synthesis of D-erythro-sphingosine and D-erythro-ceramide. Tetrahedron Letters, 47(46), 8151–8153. Available at: [Link]

-

Penkov, S., Mitroi, D., & Helmstädter, M. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Chemistry, 7, 672. Available at: [Link]

Sources

- 1. C17 セラミド (d18:1/17:0) Avanti Research™ - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 2. Intestinal absorption of sphingosine: new insights on generated ceramide species using stable isotope tracing in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]

- 6. Semisynthesis of C17:0 isoforms of sulphatide and glucosylceramide using immobilised sphingolipid ceramide N-deacylase for application in analytical mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exogenous Ceramide Serves as a Precursor to Endogenous Ceramide Synthesis and as a Modulator of Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

N-heptadecanoyl-D-erythro-sphingosine: A Unique Modulator of Core Cellular Processes

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-heptadecanoyl-D-erythro-sphingosine (C17:0 Ceramide) is an odd-chain sphingolipid that, while present in low endogenous amounts in mammalian cells, serves as a powerful tool and bioactive molecule for investigating fundamental cellular pathways. Traditionally utilized as an internal standard for mass spectrometry due to its distinct mass, exogenous application of C17:0 ceramide has revealed its potent ability to influence cell fate. This guide provides a comprehensive technical overview of the biological functions of C17:0 ceramide, focusing on its roles in inducing apoptosis and autophagy, modulating mitochondrial function, and altering cell membrane biophysics. We will explore the molecular mechanisms underpinning these functions and provide detailed experimental protocols for researchers to investigate these effects in their own cellular models. This document is intended for cell biologists, lipid biochemists, and drug development professionals seeking to understand and leverage the unique properties of odd-chain ceramides.

Introduction: The Central Role of Ceramides in Cell Fate

Sphingolipids are a critical class of lipids that serve not only as structural components of cellular membranes but also as potent signaling molecules.[1] At the heart of sphingolipid metabolism lies ceramide, a molecule composed of a sphingosine backbone linked to a fatty acid via an amide bond.[2] The cell's fate is often governed by a delicate balance, termed the "sphingolipid rheostat," between pro-apoptotic ceramide and its pro-survival metabolite, sphingosine-1-phosphate (S1P).[3][4] An increase in the cellular concentration of ceramide often pushes the cell towards growth arrest, senescence, or programmed cell death (apoptosis).[5][6]

The specific biological function of a ceramide molecule is intimately tied to the length of its N-acyl fatty acid chain.[5] For instance, C16:0 ceramide has been implicated in cancer cell proliferation, whereas C18:0 ceramide is more closely associated with inducing cell death.[7][8] this compound, or C17:0 ceramide, is distinguished by its 17-carbon odd-chain fatty acid. While most endogenous ceramides in mammalian cells possess even-chain fatty acids, the unique nature of C17:0 ceramide makes it a valuable and specific tool for cellular studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃₅H₆₉NO₃ | [9] |

| Molecular Weight | 551.93 g/mol | [9] |

| CAS Number | 67492-16-4 | [9] |

| Synonyms | C17 Ceramide, Cer(d18:1/17:0) | N/A |

| Common Use | Internal standard for lipidomics | [10] |

Core Biological Functions & Signaling Pathways

Exogenous application of C17:0 ceramide allows for the precise investigation of ceramide-driven signaling cascades. Its functions largely mirror those of other pro-apoptotic ceramides, primarily impacting apoptosis, autophagy, and mitochondrial integrity.

Induction of Apoptosis

Ceramide is a well-established pro-apoptotic lipid that can be generated via the de novo synthesis pathway or through the hydrolysis of sphingomyelin by sphingomyelinases in response to cellular stress, such as chemotherapy or TNF-α signaling.[10][11][12] Ceramide accumulation triggers apoptosis primarily through the intrinsic (mitochondrial) pathway.

Key Mechanistic Steps:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Ceramide can form channels in the mitochondrial outer membrane or activate pro-apoptotic Bcl-2 family proteins like Bax and Bak.[11]

-

Cytochrome c Release: This leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[13][14]

-

Caspase Activation: Cytosolic cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[13]

Regulation of Autophagy

Autophagy is a catabolic "self-eating" process where cells degrade and recycle damaged organelles and proteins to maintain homeostasis.[15] Sphingolipids, including ceramide, are key regulators of this process.[16][17] Ceramide-induced autophagy can be a double-edged sword: it can act as a survival mechanism under nutrient stress or contribute to a form of programmed cell death known as autophagic cell death.

Key Mechanistic Links:

-

mTORC1 Inhibition: Ceramide can suppress the pro-survival PI3K/Akt signaling pathway, which leads to the inactivation of the mammalian target of rapamycin complex 1 (mTORC1), a major inhibitor of autophagy.[17][18]

-

Beclin-1 Complex: Ceramide signaling can promote the formation of the Beclin-1-Vps34 complex, which is essential for the nucleation of the autophagosome.

-

LC3 Processing: Ceramide can directly bind to LC3-II, a key protein in autophagosome formation and maturation, particularly in the context of mitophagy (the selective autophagy of mitochondria).[19]

Alteration of Membrane Biophysics and Mitochondrial Function

As amphipathic lipids, ceramides readily integrate into cellular membranes, altering their physical properties.[2] They can induce negative membrane curvature and promote the formation of non-bilayer lipid phases, which facilitates processes like membrane fusion and fission.[20]

-

Lipid Rafts: Ceramides are known to displace cholesterol and coalesce into ceramide-rich platforms or domains within the membrane.[21][22] These domains can cluster signaling receptors and effector proteins, thereby amplifying downstream signals like apoptosis.

-

Mitochondrial Integrity: The accumulation of ceramide in mitochondrial membranes is a critical event in apoptosis.[11][19] It can directly lead to increased production of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential (ΔΨm), and the opening of the mitochondrial permeability transition pore (mPTP), all of which culminate in cell death.[14][23][24]

Methodologies for Studying C17:0 Ceramide Function

Investigating the cellular effects of C17:0 ceramide requires robust and well-controlled methodologies. The protocols described below provide a framework for a self-validating experimental system.

General Experimental Workflow

A typical investigation follows a logical progression from treating cells to analyzing specific functional outcomes. The choice of assay depends on the biological question being addressed.

Protocol: Exogenous C17:0 Ceramide Administration

Causality: Ceramide is extremely hydrophobic and will precipitate in aqueous cell culture media. To ensure cellular uptake, it must be complexed with a carrier molecule, typically fatty acid-free Bovine Serum Albumin (BSA). This mimics its natural transport in a biological context.

Methodology:

-

Stock Solution Preparation: Dissolve C17:0 ceramide in 100% ethanol to a concentration of 5 mM. Store at -20°C.

-

Complexing with BSA: a. In a sterile microfuge tube, add the required volume of the 5 mM ceramide stock solution. b. In a separate sterile tube, prepare a 10% (w/v) fatty acid-free BSA solution in serum-free culture medium. Warm to 37°C. c. Add the BSA solution to the ceramide-ethanol solution dropwise while vortexing gently. The final molar ratio of ceramide to BSA should be approximately 5:1. d. Incubate the ceramide-BSA complex at 37°C for 30 minutes to allow for complete association.

-

Vehicle Control: Prepare a vehicle control by adding an equivalent volume of 100% ethanol to the BSA solution without any ceramide. This is critical to ensure that observed effects are not due to the solvent or BSA.

-

Cell Treatment: a. Aspirate the old medium from cultured cells (typically seeded to be 60-70% confluent on the day of treatment). b. Add fresh, complete culture medium containing the desired final concentration of the ceramide-BSA complex (e.g., 10-50 µM). c. Add the vehicle control to a separate set of wells/dishes. d. Incubate cells for the desired time period (e.g., 4, 8, 12, or 24 hours) before harvesting for downstream analysis.

Protocol: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining

Causality: This is a gold-standard flow cytometry assay that distinguishes between different stages of cell death. Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, which is detected by Annexin V. Late apoptotic or necrotic cells lose membrane integrity, allowing the DNA-intercalating dye Propidium Iodide (PI) to enter.

Methodology:

-

Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE Express to avoid membrane damage. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: a. Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL. b. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL solution) to 100 µL of the cell suspension. c. Incubate for 15 minutes at room temperature in the dark. d. Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry: a. Analyze the samples immediately on a flow cytometer. b. Set up compensation using single-stained controls. c. Gate on the main cell population to exclude debris. d. Analyze the quadrants:

- Lower-Left (Annexin V- / PI-): Live cells

- Lower-Right (Annexin V+ / PI-): Early apoptotic cells

- Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

- Upper-Left (Annexin V- / PI+): Necrotic cells/artifacts

Therapeutic Perspectives and Future Directions

The ability of ceramides to induce apoptosis makes them attractive molecules in the context of cancer therapy.[7][25] Many conventional chemotherapeutic agents and radiation therapies work, at least in part, by increasing endogenous ceramide levels in tumor cells.[3][12]

-

Drug Development: Strategies are being explored to directly deliver ceramide analogs to tumors or to inhibit the enzymes that convert ceramide to pro-survival lipids like S1P.[3] The unique properties of odd-chain ceramides like C17:0 may offer novel therapeutic avenues, potentially exploiting differences in metabolism between cancerous and healthy cells.

-

Future Research: A key area of future investigation is the endogenous role of odd-chain sphingolipids. Recent studies suggest that gut microbes can produce odd-chain sphingoid bases, which can then be absorbed and utilized by the host.[26] Understanding this microbial-host axis could reveal novel links between the microbiome, sphingolipid metabolism, and diseases like cancer and metabolic syndrome.

Conclusion

This compound is more than just an internal standard for lipidomics; it is a potent bioactive lipid capable of activating fundamental cellular programs, including apoptosis and autophagy. Its distinct odd-chain structure provides researchers with a specific tool to dissect the complex and often overlapping signaling pathways governed by sphingolipids. By using the robust methodologies outlined in this guide, scientists and drug developers can further unravel the intricate roles of specific ceramide species in cellular health and disease, paving the way for novel therapeutic interventions.

References

-

Petrache, I., et al. (2005). Apoptotic Sphingolipid Signaling by Ceramides in Lung Endothelial Cells. National Institutes of Health Public Access. [Link]

-

Röddiger, K., et al. (2012). Ceramide synthases and ceramide levels are increased in breast cancer tissue. Carcinogenesis, Oxford Academic. [Link]

-

Grammatikos, G., et al. (2012). Ceramide sphingolipid signaling mediates Tumor Necrosis Factor (TNF)-dependent toxicity via caspase signaling in dopaminergic neurons. PubMed Central. [Link]

-

N-Hexadecanoyl-D-erythro-sphingosine-1-phosphate (NH4+salt). Labclinics Shop. [Link]

-

Saddoughi, S. A., & Ogretmen, B. (2013). Diverse functions of ceramide in cancer cell death and proliferation. PubMed, National Institutes of Health. [Link]

-

Merrill, A. H. Jr. (2011). Ceramides and other bioactive sphingolipid backbones in health and disease: lipidomic analysis, metabolism and roles in membrane structure, dynamics, signaling and autophagy. PubMed, National Institutes of Health. [Link]

-

Al-Makdissy, N., et al. (2023). Ceramides and Ceramide Synthases in Cancer: Focus on Apoptosis and Autophagy. Preprints.org. [Link]

-

Morad, S. A. F., & Cabot, M. C. (2015). The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics. Gavin Publishers. [Link]

-

Al-khazaleh, M., et al. (2022). Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far. Frontiers in Pharmacology. [Link]

-

Wu, T. P., & Cheng, W. C. (2011). Apoptotic Sphingolipid Ceramide in Cancer Therapy. National Institutes of Health Public Access. [Link]

-

Moro, K., et al. (2018). Ceramide species are elevated in human breast cancer and are associated with less aggressiveness. Oncotarget. [Link]

-

Radin, N. S. (2001). Apoptotic death by ceramide: will the real killer please stand up? PubMed, National Institutes of Health. [Link]

-

Shrewsbury, J., et al. (2008). Ceramide starves cells to death by downregulating nutrient transporter proteins. National Institutes of Health Public Access. [Link]

-

Sphingosine - Lipid Analysis. Lipotype. [Link]

-

Johnson, E. L., et al. (2020). Odd chain SLs produced by gut microbes can inhibit host de novo synthesis of even chain SLs. ResearchGate. [Link]

-

Malejczyk, M., & Dziemian, G. (2016). Biological activity of ceramides and other sphingolipids. ResearchGate. [Link]

-

Turpin-Nolan, S. M., & Brüning, J. C. (2022). Contribution of specific ceramides to obesity-associated metabolic diseases. National Institutes of Health Public Access. [Link]

-

Funato, K., & Riezman, H. (2007). Sphingolipids and Membrane Biology as Determined from Genetic Models. National Institutes of Health Public Access. [Link]

-

Pattingre, S., et al. (2008). Regulation of autophagy by sphingolipids. PubMed, National Institutes of Health. [Link]

-

Jiang, Y., et al. (2014). The pleiotropic roles of sphingolipid signaling in autophagy. National Institutes of Health Public Access. [Link]

-

Carmona-Gutierrez, D., et al. (2011). Stress-Activated Degradation of Sphingolipids Regulates Mitochondrial Function and Cell Death in Yeast. National Institutes of Health Public Access. [Link]

-

Murakami, T., et al. (2005). Synthesis and biological properties of novel sphingosine derivatives. PubMed, National Institutes of Health. [Link]

-

This compound-13C2,d2. Pharmaffiliates. [Link]

-

Palamanda, J., et al. (1993). The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog. PubMed, National Institutes of Health. [Link]

-

Hernandez-Corbacho, M. J., et al. (2017). Sphingolipids in Mitochondria. National Institutes of Health Public Access. [Link]

-

Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease. MetwareBio. [Link]

-

Zhao, J., et al. (2022). Sphingosine-1-phosphate in mitochondrial function and metabolic diseases. PubMed, National Institutes of Health. [Link]

-

Van Brocklyn, J. R., et al. (2002). Differential Effects of Ceramide and Sphingosine 1-Phosphate on ERM Phosphorylation: PROBING SPHINGOLIPID SIGNALING AT THE OUTER PLASMA MEMBRANE. National Institutes of Health Public Access. [Link]

-

Tarasov, K., et al. (2017). Sphingolipid de novo biosynthesis: a rheostat of cardiovascular homeostasis. National Institutes of Health Public Access. [Link]

-

Brown, R. E. (1998). Sphingolipid organization in biomembranes: what physical studies of model membranes reveal. National Institutes of Health Public Access. [Link]

-

Jiang, Y., et al. (2015). Sphingolipids: regulators of crosstalk between apoptosis and autophagy. National Institutes of Health Public Access. [Link]

-

Taniguchi, M., et al. (2012). Regulation of Autophagy and Its Associated Cell Death by “Sphingolipid Rheostat”: RECIPROCAL ROLE OF CERAMIDE AND SPHINGOSINE 1-PHOSPHATE IN THE MAMMALIAN TARGET OF RAPAMYCIN PATHWAY. National Institutes of Health. [Link]

-

Tan, S., et al. (2023). The role of sphingosine-1-phosphate in autophagy and related disorders. National Institutes of Health Public Access. [Link]

-

Biosynthetic and signaling pathways of sphingosine 1-phosphate (S1P). ResearchGate. [Link]

-

Bissa, N., & Hernandez-Corbacho, M. J. (2023). Sphingolipids in mitochondria—from function to disease. National Institutes of Health Public Access. [Link]

-

Meyer zu Heringdorf, D., & Korth, C. (2024). Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length. Cellular and Molecular Life Sciences. [Link]

-

Ancellin, N., & Hla, T. (2000). Switching intracellular signaling pathways to study sphingosine 1-phosphate receptors. Annals of the New York Academy of Sciences. [Link]

-

Fekry, B., et al. (2018). Alterations in sphingolipid composition and mitochondrial bioenergetics represent synergistic therapeutic vulnerabilities linked to multidrug resistance in leukemia. PubMed Central. [Link]

-

This compound. MBL. [Link]

-

Bittman, R., et al. (2001). Membrane properties of D-erythro-N-acyl sphingomyelins and their corresponding dihydro species. PubMed, National Institutes of Health. [Link]

-

Frisz, J. F., et al. (2013). Sphingolipid Organization in the Plasma Membrane and the Mechanisms That Influence It. Frontiers in Cell and Developmental Biology. [Link]

-

Apostolova, P., et al. (2022). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. MDPI. [Link]

-

Gonzalez-Cabrera, P. J., et al. (2007). Mapping pathways downstream of sphingosine 1-phosphate subtype 1 by differential chemical perturbation and proteomics. PubMed, National Institutes of Health. [Link]

Sources

- 1. Sphingolipid de novo biosynthesis: a rheostat of cardiovascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Contribution of specific ceramides to obesity-associated metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gavinpublishers.com [gavinpublishers.com]

- 4. Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease - MetwareBio [metwarebio.com]

- 5. Frontiers | Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Diverse functions of ceramide in cancer cell death and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. scbt.com [scbt.com]

- 10. Apoptotic Sphingolipid Signaling by Ceramides in Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. Ceramide sphingolipid signaling mediates Tumor Necrosis Factor (TNF)-dependent toxicity via caspase signaling in dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alterations in sphingolipid composition and mitochondrial bioenergetics represent synergistic therapeutic vulnerabilities linked to multidrug resistance in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of autophagy by sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The pleiotropic roles of sphingolipid signaling in autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of Autophagy and Its Associated Cell Death by “Sphingolipid Rheostat”: RECIPROCAL ROLE OF CERAMIDE AND SPHINGOSINE 1-PHOSPHATE IN THE MAMMALIAN TARGET OF RAPAMYCIN PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sphingolipids in mitochondria—from function to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sphingolipids and Membrane Biology as Determined from Genetic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sphingolipid organization in biomembranes: what physical studies of model membranes reveal - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Sphingolipid Organization in the Plasma Membrane and the Mechanisms That Influence It [frontiersin.org]

- 23. Stress-Activated Degradation of Sphingolipids Regulates Mitochondrial Function and Cell Death in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Sphingosine-1-phosphate in mitochondrial function and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Ceramide starves cells to death by downregulating nutrient transporter proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of N-heptadecanoyl-D-erythro-sphingosine in Lipid Metabolism

Authored by: Gemini, Senior Application Scientist

Abstract

N-heptadecanoyl-D-erythro-sphingosine, a ceramide with a 17-carbon fatty acid chain (Cer(d18:1/17:0)), represents a class of odd-chain sphingolipids whose roles in cellular metabolism are of increasing interest. This guide provides a comprehensive overview of the current understanding of this molecule, contextualized within the broader landscape of ceramide biology. We will delve into the biosynthesis of odd-chain ceramides, their distinct metabolic functions in comparison to their even-chain counterparts, and their emerging significance as potential biomarkers in various disease states. Furthermore, this guide will detail the analytical methodologies essential for the accurate quantification of this compound and outline experimental protocols for investigating its metabolic impact. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the nuanced roles of specific ceramide species in lipid metabolism and cellular signaling.

Introduction: The Central Role of Ceramides in Cellular Signaling

Ceramides are a class of bioactive sphingolipids that are fundamental not only as structural components of cellular membranes but also as critical signaling molecules.[1][2] They are composed of a sphingosine backbone linked to a fatty acid via an amide bond.[2][3] The length and saturation of this fatty acid chain give rise to a diverse family of ceramide species, each with potentially distinct biological functions.[2][4]

Ceramides are central to sphingolipid metabolism and are involved in regulating a multitude of cellular processes, including:

Dysregulation of ceramide metabolism has been implicated in a range of pathologies, including insulin resistance, obesity, cardiovascular disease, and cancer.[3][6][7][8]

1.1. Ceramide Biosynthesis Pathways

Ceramides are generated through three primary pathways, ensuring a tightly regulated cellular pool of these signaling lipids.[5][9]

-

De Novo Synthesis Pathway: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT).[2][3][9] A series of subsequent enzymatic reactions leads to the formation of dihydroceramide, which is then desaturated to produce ceramide.[2][3]

-

Sphingomyelinase (or Salvage) Pathway: This pathway involves the hydrolysis of sphingomyelin, a major component of cell membranes, by sphingomyelinase enzymes to generate ceramide and phosphocholine.[9] This pathway is often activated in response to cellular stress signals.[9]

-

Salvage Pathway: This pathway recycles sphingosine, the backbone of sphingolipids, through re-acylation to form ceramide.[9] This recycling process is a significant contributor to the cellular ceramide pool.[9]

Caption: Overview of the major ceramide biosynthesis pathways.

This compound: An Odd-Chain Ceramide

This compound (Cer(d18:1/17:0)) is distinguished by its 17-carbon N-acyl chain, classifying it as an odd-chain ceramide.[10] While even-chain ceramides (e.g., C16:0, C18:0) are the most abundant and well-studied species, there is growing interest in the unique origins and functions of their odd-chain counterparts.

2.1. Biosynthesis of Odd-Chain Fatty Acids

The presence of odd-chain fatty acids in sphingolipids is less common than even-chain fatty acids. Their synthesis can occur through pathways such as the peroxisomal α-oxidation of fatty acids.[11] The incorporation of these odd-chain fatty acids into the ceramide backbone is carried out by ceramide synthases (CerS), which exhibit specificity for fatty acyl-CoAs of varying chain lengths.[2]

The Role of Odd-Chain Ceramides in Lipid Metabolism

While research specifically on this compound is limited, the broader class of odd-chain ceramides has been shown to have distinct metabolic roles compared to even-chain ceramides. The differing chain lengths can influence the biophysical properties of membranes and modulate the activity of membrane-associated proteins.

3.1. Impact on Insulin Signaling and Glucose Homeostasis

Ceramides are known to be potent modulators of insulin signaling.[1] Elevated levels of certain ceramides are associated with insulin resistance, a hallmark of type 2 diabetes.[3] This is thought to occur through mechanisms such as the inhibition of the protein kinase Akt (also known as protein kinase B), a key component of the insulin signaling pathway.[5] While long-chain even-chain ceramides like C16:0 and C18:0 are often implicated in inducing insulin resistance[6][12], the specific roles of odd-chain ceramides in this process are an active area of investigation. Some studies suggest that different ceramide species can have opposing effects on glucose homeostasis.[13]

Caption: Ceramide-mediated inhibition of the insulin signaling pathway.

3.2. Involvement in Cardiovascular Disease

Specific ceramide species have emerged as potential biomarkers for cardiovascular disease (CVD).[6][14] High plasma levels of certain long-chain ceramides are associated with an increased risk of major adverse cardiovascular events.[6][12] For instance, ceramides with C16:0, C18:0, and C24:1 fatty acid chains have been linked to cardiovascular mortality.[12] Conversely, some very-long-chain ceramides, such as C24:0, may have a neutral or even protective role.[6][12] The contribution of odd-chain ceramides like this compound to cardiovascular risk is not yet well-defined but represents an important area for future research.

| Ceramide Species | Associated Cardiovascular Risk |

| C16:0, C18:0, C20:0 | Increased risk of myocardial infarction and heart failure[6][7] |

| C24:1 | Associated with major adverse cardiovascular events[12] |

| C22:0, C24:0 | Neutral or potentially protective associations[6][7] |

Analytical Methodologies for this compound Quantification

Accurate and sensitive quantification of specific ceramide species is crucial for understanding their biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[15][16][17]

4.1. Experimental Protocol: Quantification of Ceramides by LC-MS/MS

This protocol provides a general framework for the quantification of ceramides, including this compound, in biological samples.

1. Sample Preparation and Lipid Extraction:

- Biological samples (e.g., plasma, tissue homogenates) are spiked with an appropriate internal standard. This compound itself is often used as an internal standard for the quantification of other ceramides.[18][19]

- Lipids are extracted using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.

- The organic phase containing the lipids is collected and dried under a stream of nitrogen.

2. Chromatographic Separation:

- The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol/chloroform).

- Ceramide species are separated using reverse-phase high-performance liquid chromatography (HPLC).[15][18]

3. Mass Spectrometric Detection:

- The separated ceramides are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer.

- Quantification is achieved using multiple reaction monitoring (MRM), which provides high specificity and sensitivity.[15]

4. Data Analysis:

- The concentration of each ceramide species is determined by comparing its peak area to that of the internal standard.

"Biological Sample" -> "Lipid Extraction" [label="Add Internal Standard"];

"Lipid Extraction" -> "HPLC Separation";

"HPLC Separation" -> "ESI-MS/MS Detection" [label="MRM"];

"ESI-MS/MS Detection" -> "Data Analysis";

}

Caption: A simplified workflow for ceramide quantification using LC-MS/MS.

This compound as a Research Tool

Due to its non-physiological nature in many systems, this compound is frequently used as an internal standard in lipidomics studies.[15][18][19] Its chemical similarity to endogenous ceramides allows for accurate correction of variations in sample extraction and instrument response, ensuring reliable quantification of other ceramide species.

Future Directions and Conclusion

The study of individual ceramide species, such as this compound, is revealing a new layer of complexity in the regulation of lipid metabolism. While much of the focus has been on even-chain ceramides, the distinct roles of odd-chain species are becoming increasingly apparent. Future research should aim to:

-

Elucidate the specific enzymatic pathways responsible for the synthesis of odd-chain ceramides.

-

Characterize the unique signaling properties of this compound and other odd-chain ceramides.

-

Investigate the potential of odd-chain ceramides as diagnostic or prognostic biomarkers for metabolic diseases.

References

- MetwareBio. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease.

- MDPI.

- PMC. The sphingolipid salvage pathway in ceramide metabolism and signaling.

- Creative Proteomics. Ceramide Metabolism and Its Impact on Health.

- PMC. Ceramides as modulators of cellular and whole-body metabolism.

- bioRxiv.

- PMC. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY.

- PubMed.

- Biology LibreTexts. 21.4: Biosynthesis of Membrane Sphingolipids.

- MDPI. The Role of Ceramides in Metabolic and Cardiovascular Diseases.

- Oxford Academic. Emerging Roles of Ceramide in Cardiovascular Diseases.

- ResearchGate. The Role of Ceramides in Metabolic and Cardiovascular Diseases.

- PMC.

- PMC.

- Santa Cruz Biotechnology. This compound.

- NIH. Ceramide Biomarkers Predictive of Cardiovascular Disease Risk Increase in Healthy Older Adults After Bed Rest.

- NCBI. Biosynthesis of Sphingolipids in Plants (and Some of Their Functions).

- PubMed.

- Labclinics.

- Journal of Lipid Research.

- Wikipedia. Sphingolipid.

- PMC.

- Creative Proteomics.

- Frontiers in Nutrition.

- PMC.

- PubChem. Cer(d18:1/17:0).

- PubMed. Disruption of lipid order by short-chain ceramides correlates with inhibition of phospholipase D and downstream signaling by FcepsilonRI.

- MetwareBio. Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease.

- Creative Proteomics.

- Sigma-Aldrich. N-Stearoyl- D -sphingosine = 98.0 TLC 2304-81-6.

Sources

- 1. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 2. The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy [mdpi.com]

- 3. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]

- 4. Contribution of specific ceramides to obesity-associated metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramides as modulators of cellular and whole-body metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cer(d18:1/17:0) | C35H69NO3 | CID 44584335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. Ceramides as Emerging Players in Cardiovascular Disease: Focus on Their Pathogenetic Effects and Regulation by Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Emerging Roles of Ceramide in Cardiovascular Diseases [aginganddisease.org]

- 14. Lipidomics of Ceramides: Disease Biomarker Applications - Creative Proteomics [creative-proteomics.com]

- 15. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ceramide Quantification Analysis - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 18. Quantitative analysis of ceramide molecular species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ceramide Biomarkers Predictive of Cardiovascular Disease Risk Increase in Healthy Older Adults After Bed Rest - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-heptadecanoyl-D-erythro-sphingosine: Properties, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-heptadecanoyl-D-erythro-sphingosine, a member of the ceramide family of bioactive sphingolipids, is a critical molecule in cellular signaling and membrane structure. Composed of a D-erythro-sphingosine base and a C17:0 heptadecanoic acid chain, this particular ceramide species, while less common than its even-chained counterparts, plays a significant role in various biological processes. This guide provides a comprehensive overview of its physicochemical properties, analytical characterization, synthesis, and its established roles in cellular pathways, with a particular focus on its importance for researchers in cell biology and drug development.

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research.

| Property | Value | Source(s) |

| CAS Number | 67492-16-4 | [1][2][3] |

| Molecular Formula | C35H69NO3 | [1][2][3] |

| Molecular Weight | 551.93 g/mol | [1][4] |

| Synonyms | Cer(d18:1/17:0), N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]heptadecanamide | [1][3][4] |

| Appearance | Powder or crystals | |

| Storage Temperature | -20°C |

Synthesis and Purification

The synthesis of this compound, like other ceramides, is typically achieved through the acylation of the D-erythro-sphingosine base.[5][6][7] The general synthetic approach involves the reaction of D-erythro-sphingosine with an activated form of heptadecanoic acid, such as the acyl chloride or an active ester, under controlled conditions to ensure the formation of the amide bond at the C2 position of the sphingosine backbone.

Purification of the final product is critical to remove unreacted starting materials and byproducts. Common purification techniques include column chromatography on silica gel and recrystallization. The purity of the final product should be assessed using analytical methods such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Analytical Characterization

The unambiguous identification and quantification of this compound in biological and synthetic samples are paramount. Several analytical techniques are employed for this purpose, with mass spectrometry-based methods being the most powerful.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for ceramide analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[1][8][9] In a typical workflow, lipids are extracted from the sample, separated by reverse-phase or hydrophilic interaction liquid chromatography (HILIC), and then detected by a tandem mass spectrometer.

Key Fragmentation Patterns:

In positive ion mode electrospray ionization (ESI), ceramides typically exhibit a characteristic neutral loss of a water molecule from the protonated molecule [M+H]+. Further fragmentation in MS/MS often results in a prominent product ion corresponding to the sphingoid base after cleavage of the amide bond and another water loss. For this compound, a characteristic fragment ion at m/z 264.269 is observed, representing the dehydrated sphingosine backbone.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for ceramide analysis, particularly for profiling the fatty acid composition.[1] This method requires derivatization of the ceramides to increase their volatility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of sphingolipids, providing detailed information about the conformation and intermolecular interactions of the molecule.[12][13] While not typically used for routine quantification, NMR is invaluable for confirming the structure of synthesized standards.

Biological Significance and Signaling Pathways

Ceramides are central players in the regulation of numerous cellular processes, and the balance between ceramide levels and other sphingolipids like sphingosine-1-phosphate (S1P) acts as a cellular "rheostat" determining cell fate.[14]

Ceramide Synthesis Pathways

Ceramides can be generated through two primary pathways: the de novo synthesis pathway and the salvage pathway.[2][15][16]

-

De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, leading to the formation of dihydroceramide, which is then desaturated to form ceramide.[15][16]

-

Salvage Pathway: This pathway involves the recycling of sphingosine from the breakdown of complex sphingolipids, which is then re-acylated to form ceramide.[2][15]

Caption: Simplified overview of ceramide metabolism pathways.

Role in Apoptosis and Cell Cycle Arrest

Ceramides are well-established as pro-apoptotic molecules.[4][15] They can be generated in response to various cellular stresses, such as chemotherapy and radiation. Ceramide accumulation can activate protein phosphatases like PP1 and PP2A, which in turn dephosphorylate and inactivate pro-survival kinases such as Akt.[2][4] Ceramide can also induce cell cycle arrest, often at the G0/G1 phase.[17]

Caption: Ceramide-mediated pro-apoptotic signaling pathway.

Function in the Skin Barrier

Ceramides are major components of the stratum corneum, the outermost layer of the epidermis, and are crucial for maintaining the skin's barrier function.[18][19][20] They form organized lamellar structures with cholesterol and free fatty acids, preventing transepidermal water loss and protecting against environmental insults. A decrease in ceramide content is associated with skin conditions like atopic dermatitis.[18][21]

Experimental Protocols

I. Cell Culture and Treatment

A standardized protocol for cell culture and treatment is essential for obtaining reproducible results when studying the effects of this compound.

-

Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere overnight.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as ethanol or DMSO, to create a concentrated stock solution.

-

Treatment: Dilute the stock solution in cell culture medium to the final desired concentrations. Replace the existing medium with the treatment medium and incubate for the desired time period.

II. Lipid Extraction for LC-MS/MS Analysis

Accurate quantification of intracellular ceramide levels requires an efficient lipid extraction method.

-

Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.

-

Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (typically 2:1 v/v). Vortex thoroughly and incubate to allow for phase separation.

-

Phase Separation: Add water or an acidic solution to induce phase separation. Centrifuge to separate the organic and aqueous phases.

-

Sample Preparation for LC-MS/MS: Carefully collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen. Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol).[9]

Sources

- 1. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Intracellular signal transduction pathways activated by ceramide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of d-erythro-sphingosine and d-erythro-ceramide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]

- 9. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lipidmaps.org [lipidmaps.org]

- 12. Conformational studies of sphingolipids by NMR spectroscopy. II. Sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conformational studies of sphingolipids by NMR spectroscopy. I. Dihydrosphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]

- 16. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. Sphingosine-1-phosphate as signaling molecule in the skin: Relevance in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Sphingosine and Acyl Chains of Ceramide [NS] Show Very Different Structure and Dynamics That Challenge Our Understanding of the Skin Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sphingosine 1-Phosphate Signaling at the Skin Barrier Interface [escholarship.org]

- 21. Sphingosine 1-Phosphate as Essential Signaling Molecule in Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic pathway of N-heptadecanoyl-D-erythro-sphingosine

An In-Depth Technical Guide to the Metabolic Pathway of N-heptadecanoyl-D-erythro-sphingosine (Ceramide d18:1/17:0)

Executive Summary

This compound, a ceramide species with a d18:1 sphingosine backbone and an N-linked C17:0 fatty acid, represents a class of odd-chain sphingolipids. While less abundant than their even-chain counterparts, odd-chain sphingolipids are gaining attention as potential biomarkers and critical internal standards for lipidomic analyses. Understanding their metabolic flux is paramount for researchers in metabolic diseases, oncology, and neurobiology. This guide provides a comprehensive overview of the anabolic and catabolic pathways governing C17:0 ceramide, offers expert insight into the rationale behind analytical methodologies, and presents detailed protocols for its quantification.

Part 1: A Primer on Sphingolipid Metabolism

Sphingolipids are a class of lipids defined by a sphingoid base backbone, with ceramide serving as the central hub of their metabolism.[1][2][3] From this core molecule, a vast array of complex sphingolipids are synthesized, including sphingomyelin and various glycosphingolipids, which are integral components of cellular membranes.[4][5] These molecules are not merely structural; ceramide, sphingosine, and sphingosine-1-phosphate (S1P) are potent bioactive signaling molecules that regulate fundamental cellular processes like proliferation, apoptosis, and differentiation.[1][6][7]

The biological function of a ceramide is profoundly influenced by the length and saturation of its N-acyl fatty acid chain.[3] This diversity is generated by a family of six ceramide synthases (CerS), each exhibiting specificity for fatty acyl-CoAs of particular chain lengths.[8][9] While even-chain (e.g., C16:0, C18:0, C24:0) ceramides are most common, the presence and metabolism of odd-chain species like C17:0 ceramide are of significant scientific interest.

Part 2: The Anabolic Pathway: De Novo Synthesis of C17:0 Ceramide

The de novo synthesis of C17:0 ceramide occurs primarily in the endoplasmic reticulum (ER) through a conserved enzymatic cascade.[10][11][12] The pathway begins with the formation of the canonical 18-carbon sphingoid base, which is then acylated with a 17-carbon fatty acid.

-

Formation of the Sphinganine Backbone : The pathway initiates with the condensation of L-serine and palmitoyl-CoA (C16:0-CoA) by the enzyme serine palmitoyltransferase (SPT) .[11][13] This reaction forms 3-ketosphinganine.

-

Reduction to Sphinganine : The 3-ketosphinganine is then rapidly reduced to dihydrosphingosine (sphinganine, d18:0) by 3-ketodihydrosphingosine reductase (KDSR) , an NADPH-dependent reaction.[10][11]

-